

Application Notes and Protocols for Studying Noradrenergic Pathways with CH-38083

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Compound of Interest

Compound Name: CH-38083

Cat. No.: B1668558

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **CH-38083**, a potent and selective α_2 -adrenoceptor antagonist, in the investigation of noradrenergic pathways. This document outlines the pharmacological properties of **CH-38083**, detailed protocols for key in vitro and in vivo experiments, and data presentation guidelines to facilitate the study of the noradrenergic system's role in various physiological and pathological processes.

Introduction to CH-38083

CH-38083, chemically known as 7,8-(methylenedioxy)-14 α -hydroxyalloberbane HCl, is a highly selective and competitive antagonist of α_2 -adrenergic receptors.^[1] Its high affinity for α_2 -adrenoceptors over α_1 -adrenoceptors and other neurotransmitter receptors makes it a valuable pharmacological tool for elucidating the specific functions of the noradrenergic system. By blocking presynaptic α_2 -autoreceptors, **CH-38083** enhances the release of norepinephrine, providing a mechanism to study the downstream effects of increased noradrenergic transmission in the central and peripheral nervous systems.

Pharmacological Profile of CH-38083

The efficacy and selectivity of **CH-38083** have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its binding affinity and selectivity.

Table 1: In Vitro Receptor Binding Affinity of **CH-38083**

Receptor Subtype	Radioligand	Preparation	Ki (nM)
α 2-adrenoceptor	[3H]Idazoxan	Rat brain membrane	1.2
α 1-adrenoceptor	[3H]Prazosin	Rat brain membrane	1642

Data from Vizi et al., 1986[1]

Table 2: Functional Antagonism and Selectivity of **CH-38083**

Preparation	Agonist	pA2	α 1/ α 2 Selectivity Ratio
Rat Vas Deferens (presynaptic α 2)	Xylazine	8.17 \pm 0.06	1659
Rat Vas Deferens (postsynaptic α 1)	L-Phenylephrine	4.95 \pm 0.11	
Guinea Pig Ileum (presynaptic α 2)	Xylazine	8.07 \pm 0.20	
Rabbit Pulmonary Artery (postsynaptic α 1)	L-Norepinephrine	5.38 \pm 0.33	

pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. Data from Vizi et al., 1986.[1]

Table 3: Comparative Selectivity Ratios (Ki α 1/Ki α 2) of α 2-Adrenoceptor Antagonists

Compound	Selectivity Ratio
CH-38083	1368
Idazoxan	289.5
Yohimbine	32.5

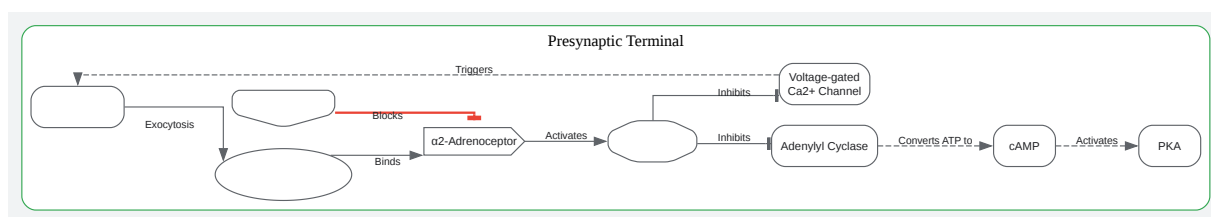
Data from Vizi et al., 1986.[1]

Signaling Pathways and Experimental Workflows

To effectively utilize **CH-38083**, it is crucial to understand the underlying signaling pathways it modulates and to have a clear experimental workflow.

α 2-Adrenoceptor Signaling Pathway

CH-38083 exerts its effects by blocking the canonical α 2-adrenoceptor signaling cascade. The following diagram illustrates this pathway.

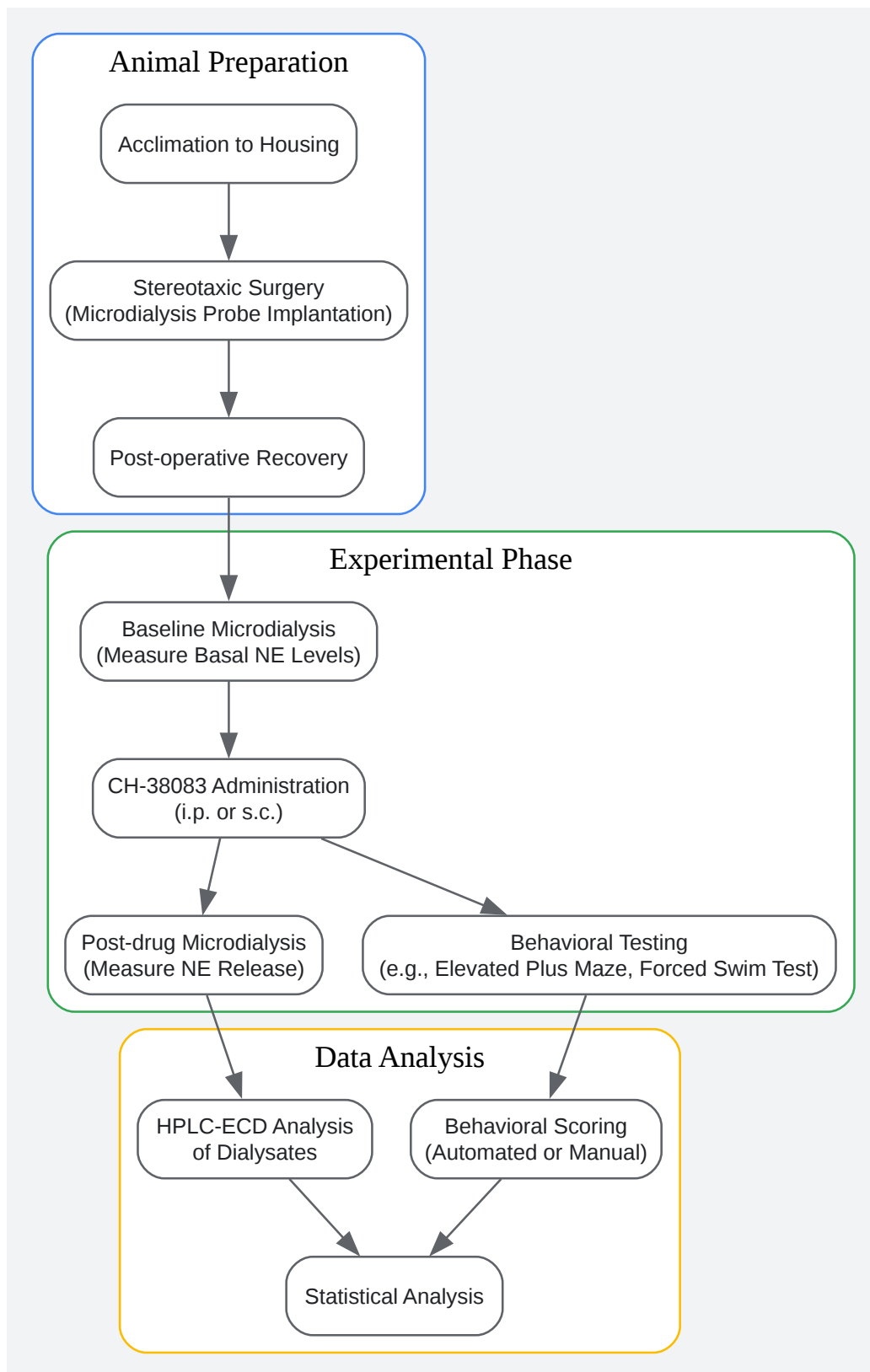


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Caption: α 2-Adrenoceptor signaling pathway and the antagonistic action of **CH-38083**.

Experimental Workflow for In Vivo Studies

A typical in vivo study using **CH-38083** to investigate its effects on noradrenergic neurotransmission and behavior is outlined below.



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References

- 1. CH-38083, a selective, potent antagonist of alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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